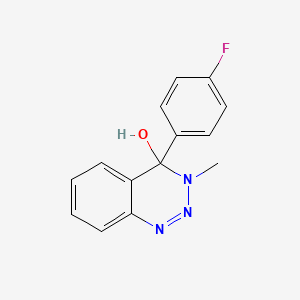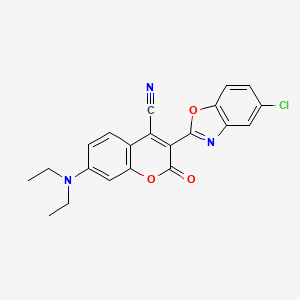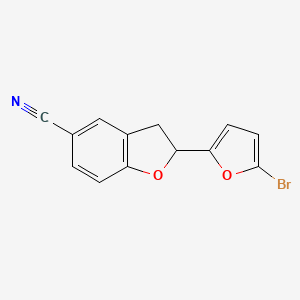
N-(1-hydroxy-2-oxo-2-phenylethyl)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-hydroxy-2-oxo-2-phenylethyl)ethanethioamide is a chemical compound with the molecular formula C10H11NO2S It is known for its unique structure, which includes a hydroxy group, a keto group, and a phenyl group attached to an ethanethioamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-oxo-2-phenylethyl)ethanethioamide typically involves the reaction of 2-phenylglyoxal with ethanethioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-hydroxy-2-oxo-2-phenylethyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding keto compound.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The ethanethioamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-(1-oxo-2-oxo-2-phenylethyl)ethanethioamide.
Reduction: Formation of N-(1-hydroxy-2-hydroxy-2-phenylethyl)ethanethioamide.
Substitution: Formation of various substituted ethanethioamide derivatives.
Applications De Recherche Scientifique
N-(1-hydroxy-2-oxo-2-phenylethyl)ethanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-hydroxy-2-oxo-2-phenylethyl)ethanethioamide involves its interaction with specific molecular targets. The hydroxy and keto groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. The phenyl group contributes to its hydrophobic interactions, enhancing its binding affinity to certain targets. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
N-(1-hydroxy-2-oxo-2-phenylethyl)ethanethioamide can be compared with similar compounds such as:
N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide: Similar structure but with an acetamide group instead of ethanethioamide.
N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide: Contains a benzamide group, offering different reactivity and applications.
The uniqueness of this compound lies in its ethanethioamide group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
1948-99-8 |
|---|---|
Formule moléculaire |
C10H11NO2S |
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
N-(1-hydroxy-2-oxo-2-phenylethyl)ethanethioamide |
InChI |
InChI=1S/C10H11NO2S/c1-7(14)11-10(13)9(12)8-5-3-2-4-6-8/h2-6,10,13H,1H3,(H,11,14) |
Clé InChI |
IUGJLYWELNFYGN-UHFFFAOYSA-N |
SMILES canonique |
CC(=S)NC(C(=O)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan](/img/structure/B12916822.png)

![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
![5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12916833.png)

![(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916842.png)



